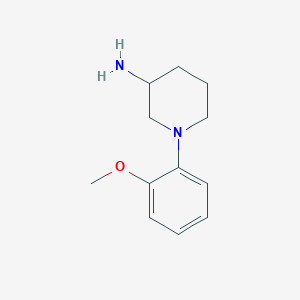

1-(2-Methoxyphenyl)piperidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-7-3-2-6-11(12)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLRVPIWYLEUOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCCC(C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methoxyphenyl Piperidin 3 Amine and Its Structural Analogs

Established Synthetic Pathways to the 1-Arylpiperidine Core

The construction of the 1-arylpiperidine scaffold is a cornerstone in the synthesis of numerous pharmacologically active compounds. Key to this is the formation of a robust carbon-nitrogen bond between the piperidine (B6355638) ring and an aryl group.

N-Arylation Strategies for Piperidine Ring Construction

Modern organic synthesis offers several powerful methods for the N-arylation of cyclic amines like piperidine. Among the most prominent are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed methods like the Ullmann condensation.

The Buchwald-Hartwig amination has emerged as a highly versatile and widely used method for C-N bond formation. wikipedia.org This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgsci-hub.st The choice of ligand is crucial for the efficiency of the reaction, with sterically hindered biaryl phosphine ligands often providing excellent results. researchgate.net

The catalytic cycle of the Buchwald-Hartwig amination is understood to proceed through several key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

The Ullmann condensation , a classical method for N-arylation, traditionally involves the reaction of an aryl halide with an amine at high temperatures in the presence of stoichiometric amounts of copper. organic-chemistry.org Modern iterations of this reaction often employ catalytic amounts of copper salts with the addition of ligands to facilitate the coupling under milder conditions.

| Method | Catalyst | Typical Ligands | Typical Bases | Reaction Conditions |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphines (e.g., BINAP, XPhos, DavePhos) | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) | Often milder temperatures (80-120 °C) |

| Ullmann Condensation | Copper (e.g., CuI, Cu₂O, Cu powder) | Diamines, amino acids, phenanthrolines | K₂CO₃, Cs₂CO₃ | Traditionally high temperatures (>150 °C), modern methods are milder |

Regioselective Introduction of the 2-Methoxyphenyl Moiety

The introduction of the 2-methoxyphenyl group onto the piperidine nitrogen is typically achieved by using a corresponding aryl halide, such as 2-bromoanisole (B166433) or 2-iodoanisole, in an N-arylation reaction. The regioselectivity is generally high for the piperidine nitrogen, provided that other reactive functional groups on the piperidine ring, such as a 3-amino group, are appropriately protected. The ortho-methoxy group on the aryl halide can sometimes influence the reaction rate due to steric hindrance, potentially requiring optimization of the catalyst and ligand system to achieve high yields.

Approaches for Regioselective Functionalization at the Piperidine 3-Position

The synthesis of the target compound requires the presence of an amino group at the 3-position of the piperidine ring. This can be achieved either by starting with a pre-functionalized piperidine derivative or by introducing the amino group at a later stage.

Synthesis of 3-Aminopiperidine Derivatives

Enantiomerically pure 3-aminopiperidine is a valuable chiral building block. Synthetic strategies often commence from readily available chiral starting materials such as amino acids. For instance, D-lysine and D-ornithine can be converted into (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane, respectively. researchgate.net One common approach involves the cyclization of the amino acid to form a lactam, followed by reduction.

A key consideration in the synthesis of 1-(2-Methoxyphenyl)piperidin-3-amine is the presence of two nucleophilic nitrogen atoms: the piperidine ring nitrogen and the 3-amino group. To achieve regioselective N-arylation at the piperidine nitrogen, the 3-amino group must be protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. fishersci.co.ukscispace.com The protection of 3-aminopiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields N-Boc-3-aminopiperidine, which can then be used in the N-arylation step.

Derivatization Strategies for the 3-Amine Moiety

Once the this compound scaffold is synthesized, the 3-amino group can be further derivatized to explore structure-activity relationships in drug discovery programs. Common derivatization reactions include acylation to form amides, sulfonamides, and ureas, or alkylation to introduce various substituents. These modifications can significantly impact the pharmacological properties of the molecule.

Optimization and Advancement of Synthetic Routes

The efficiency of the synthesis of this compound and its analogs can be significantly enhanced through optimization of the reaction conditions and the development of more streamlined synthetic routes.

For the Buchwald-Hartwig amination, optimization often involves screening a variety of palladium precatalysts, phosphine ligands, bases, and solvents to identify the combination that provides the highest yield and purity of the desired product. researchgate.net Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in some Ullmann coupling reactions. nih.gov

Recent advancements in synthetic methodology aim to reduce the number of synthetic steps. One-pot syntheses, where multiple transformations are carried out in a single reaction vessel, offer significant advantages in terms of time, resources, and environmental impact. researchgate.netnih.govmdpi.com For example, a one-pot procedure could potentially involve the N-arylation of a protected 3-aminopiperidine followed by in-situ deprotection of the 3-amino group.

The development of large-scale, cost-effective synthetic routes is crucial for the production of pharmaceutical candidates. google.com This often involves replacing expensive reagents with more economical alternatives, minimizing the use of chromatography for purification, and ensuring the process is robust and reproducible.

| Parameter | Variables to Consider | Impact on Reaction |

|---|---|---|

| Catalyst | Palladium vs. Copper; choice of precatalyst | Reaction rate, yield, and functional group tolerance |

| Ligand | Electron-rich, sterically hindered phosphines; diamines | Catalyst stability and activity, product selectivity |

| Base | Strength and solubility (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) | Rate of deprotonation of the amine, catalyst turnover |

| Solvent | Polarity and boiling point (e.g., Toluene, Dioxane, DMF) | Solubility of reagents, reaction temperature |

| Temperature | Conventional heating vs. microwave irradiation | Reaction rate, side product formation |

Enhancing Reaction Efficiency and Yield

Traditional methods for the synthesis of N-aryl piperidines often involve multi-step procedures that can be time-consuming and result in moderate yields. One common approach is the Buchwald-Hartwig amination, a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. For this compound, this would typically involve the reaction of 2-bromoanisole with 3-aminopiperidine. However, the efficiency of this reaction can be hampered by factors such as catalyst deactivation and the need for expensive palladium catalysts and ligands.

Reductive amination represents another significant pathway. This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In the context of this compound, this could involve the reaction of 1-(2-methoxyphenyl)piperidin-3-one with an ammonia (B1221849) source, followed by reduction. The choice of reducing agent is critical to the reaction's success, with various hydrides and catalytic hydrogenation methods being employed.

Catalytic hydrogenation of substituted pyridinium (B92312) salts is also a viable route. For instance, the hydrogenation of a 3-amino-1-(2-methoxyphenyl)pyridinium salt over a platinum or palladium catalyst can yield the desired piperidine derivative. This method's efficiency is often dependent on the catalyst, solvent, and reaction conditions such as pressure and temperature. Recent advancements have focused on developing more active and robust catalysts to improve yields and reduce reaction times.

A synthesis of the related compound, 1-(2-methoxyphenyl)piperazine (B120316), involves the reaction of 2-methoxyaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. This reaction, when heated in diethyleneglycol monomethyl ether, can produce the desired product in good yield. rsc.org A similar strategy could potentially be adapted for the synthesis of this compound.

| Reaction Type | Reactants | Key Conditions | Reported Yield (Analogous Compounds) |

| Buchwald-Hartwig Amination | 2-Bromoanisole, 3-Aminopiperidine | Palladium catalyst, ligand, base | Moderate to High |

| Reductive Amination | 1-(2-Methoxyphenyl)piperidin-3-one, Ammonia source | Reducing agent (e.g., NaBH₃CN) | Moderate to High |

| Catalytic Hydrogenation | 3-Amino-1-(2-methoxyphenyl)pyridinium salt | Platinum or Palladium catalyst, H₂ pressure | Good to Excellent |

| Nucleophilic Substitution | 2-Methoxyaniline, substituted piperidine precursor | High temperature | Good rsc.org |

Sustainable Synthetic Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient processes.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and scalability. rsc.org The synthesis of N-aryl piperazines has been successfully demonstrated using flow reactors, suggesting that this technology could be applied to the production of this compound to improve efficiency and reduce waste. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Biocatalysis offers high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing the formation of byproducts. rsc.orgresearchgate.net For the synthesis of chiral amines like this compound, transaminases are particularly promising enzymes. They can catalyze the asymmetric amination of a ketone precursor, leading to the formation of a single enantiomer of the desired amine with high optical purity. beilstein-journals.orgscispace.com Multi-enzyme cascades have also been developed for the synthesis of protected 3-aminopiperidines from bio-renewable amino acids, offering a sustainable route to these valuable building blocks. researchgate.net

| Sustainable Approach | Key Principles | Potential Advantages for Synthesis |

| Flow Chemistry | Continuous processing, microreactors | Improved safety, better process control, scalability rsc.orgresearchgate.net |

| Biocatalysis | Use of enzymes (e.g., transaminases) | High stereoselectivity, mild reaction conditions, reduced waste rsc.orgresearchgate.netbeilstein-journals.orgscispace.com |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

The precise characterization of this compound is crucial for its application in research and development. A suite of advanced analytical techniques is employed to confirm its structure and assess its purity.

Spectroscopic Characterization (NMR, MS, IR)

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the piperidine ring and the bond connecting the piperidine nitrogen to the methoxyphenyl group. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy (B1213986) group. An FTIR spectroscopic study on functionalized piperidine derivatives has shown that the position and intensity of these bands can be influenced by the substituents on the piperidine ring. nih.gov

| Spectroscopic Technique | Expected Key Features for this compound |

| ¹H NMR | Signals for aromatic protons, methoxy protons, and piperidine ring protons. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbon, and piperidine ring carbons. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

| Infrared Spectroscopy | N-H, C-H (aromatic and aliphatic), C=C, and C-O stretching vibrations. nih.gov |

Chromatographic Methods for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound and for separating isomers. For purity analysis, a reversed-phase HPLC method using a C18 column is commonly employed. The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, is optimized to achieve good separation of the main compound from any impurities.

Chiral HPLC: Since this compound contains a stereocenter at the C3 position of the piperidine ring, it can exist as a pair of enantiomers. Chiral HPLC is essential for the separation and quantification of these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For 3-aminopiperidine derivatives, pre-column derivatization with a chiral reagent is often employed to enhance separation and detection. nih.govresearchgate.net A validated chiral HPLC method for a derivatized 3-aminopiperidine utilized a Chiralpak AD-H column with a mobile phase of ethanol (B145695) containing a small amount of diethylamine. nih.gov

| Chromatographic Method | Application | Typical Conditions for Related Compounds |

| Reversed-Phase HPLC | Purity assessment | C18 column, Acetonitrile/water or Methanol/water mobile phase |

| Chiral HPLC | Enantiomeric separation | Chiral stationary phase (e.g., Chiralpak AD-H), often with pre-column derivatization nih.govresearchgate.net |

Computational and Theoretical Investigations of 1 2 Methoxyphenyl Piperidin 3 Amine and Its Analogs

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how ligands, such as 1-(2-Methoxyphenyl)piperidin-3-amine and its derivatives, interact with their protein targets.

Molecular docking studies have been employed to predict the binding modes and affinities of various analogs of this compound. For instance, in the investigation of substituted 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines as dopaminergic ligands, docking analysis was conducted on all synthesized compounds to understand their interaction with the dopamine (B1211576) D2 receptor. nih.gov These studies help in visualizing the three-dimensional arrangement of the ligand within the receptor's binding pocket, providing a rational basis for the observed binding affinities.

Similarly, computational studies on piperidine (B6355638)/piperazine-based compounds as sigma receptor 1 (S1R) ligands have utilized molecular docking to decipher the binding mode of potent compounds. nih.gov By analyzing the docking poses, researchers can predict how modifications to the ligand's structure might enhance its affinity and selectivity for the target protein. nih.gov The accuracy of these predictions is often validated by comparing the computational results with experimental data, such as Ki values obtained from binding assays. nih.gov

The following table summarizes the binding affinities of selected analogs, showcasing the predictive power of molecular docking in identifying potent ligands.

A crucial aspect of molecular docking is the identification of key amino acid residues within the protein's binding site that are essential for ligand recognition. These interactions, which can include hydrogen bonds, hydrophobic interactions, and salt bridges, are critical for the stability of the ligand-protein complex.

For example, docking studies of 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine with the dopamine D2 receptor proposed two possible orientations, with the more stable one involving a salt bridge between the piperidine moiety and Asp114 of the receptor. nih.gov This specific interaction highlights the importance of Asp114 in anchoring the ligand within the binding site.

In another study, the docking of a potent sigma 1 receptor agonist revealed crucial amino acid residues that interacted with the compound, providing a structural basis for its high affinity. nih.gov These findings are invaluable for structure-based drug design, as they allow for the rational modification of ligands to enhance their interactions with these key residues.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and stability of the complex over time.

MD simulations have been used to study the conformational dynamics and stability of ligand-receptor complexes involving analogs of this compound. For instance, a molecular dynamic simulation was performed on a potent dopaminergic ligand to establish its mode of interaction with the D2 dopamine receptor, confirming the stability of the proposed binding orientation. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to validate the binding poses predicted by molecular docking.

MD simulations can also be used to explore the pathways by which a ligand binds to and unbinds from its receptor. This information is crucial for understanding the kinetics of drug action and can provide insights into the factors that govern the residence time of a drug on its target. While specific studies on the binding and unbinding pathways of this compound itself were not detailed in the provided context, this is a common application of MD simulations in drug discovery.

Quantum Chemical Calculations

Quantum chemical calculations, often based on density functional theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These methods can be used to calculate a variety of molecular properties, such as optimized geometries, vibrational frequencies, and electronic transitions.

In the context of this compound and its analogs, quantum chemical calculations can be used to:

Determine the most stable conformation of the molecule.

Calculate the distribution of electronic charge, which can influence how the molecule interacts with its receptor.

Predict spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of synthesized compounds. nih.gov

For example, DFT has been used to optimize the molecular structure of related compounds and to simulate their spectral properties, which were then compared with experimental data for validation. nih.gov

Elucidation of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and reactivity of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can elucidate the distribution of electrons within the molecule and identify regions susceptible to chemical reactions. researchgate.net

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, and its energy level is correlated with the molecule's ionization potential. Conversely, the LUMO represents the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.govnih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. researchgate.net For this compound, the MEP map would likely show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating their role as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those of the amine group, highlighting them as sites for nucleophilic attack.

Table 1: Theoretical Electronic Properties of this compound (Illustrative)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.0 eV | Suggests high chemical stability |

Note: These are illustrative values based on similar known compounds and would require specific DFT calculations for precise determination.

Prediction of Spectroscopic Properties

Computational methods are also adept at predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. nih.gov For this compound, the predicted spectrum would likely show absorptions corresponding to π-π* transitions in the aromatic ring.

The vibrational frequencies can be calculated using DFT, which allows for the prediction of the Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes of the functional groups present, such as the N-H stretching of the amine, C-O stretching of the methoxy (B1213986) group, and various vibrations of the piperidine and phenyl rings.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). github.ioopenaccesspub.org These theoretical chemical shifts, when compared to experimental spectra, are invaluable for structural elucidation and confirmation. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group |

|---|---|---|

| FT-IR | ~3300 cm⁻¹ | N-H stretch (amine) |

| FT-IR | ~1250 cm⁻¹ | C-O stretch (methoxy) |

| ¹H NMR | ~6.8-7.2 ppm | Aromatic protons |

| ¹H NMR | ~3.8 ppm | Methoxy protons |

| ¹³C NMR | ~150 ppm | Aromatic carbon (C-O) |

| ¹³C NMR | ~55 ppm | Methoxy carbon |

Note: These are illustrative values and require specific calculations for accurate prediction.

Ligand-Based and Structure-Based Drug Design Approaches

Computational drug design strategies are broadly categorized into ligand-based and structure-based approaches. Both are instrumental in the discovery and development of new therapeutic agents based on the scaffold of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their potency or selectivity towards a specific biological target.

The process involves calculating a variety of molecular descriptors for each analog, which can be electronic, steric, hydrophobic, or topological in nature. researchgate.net These descriptors are then correlated with the experimental biological activity using statistical methods such as multiple linear regression or machine learning algorithms. A robust QSAR model can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogs

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Wiener Index | Molecular branching and connectivity |

Pharmacophore Development and Virtual Screening

Pharmacophore modeling is another powerful ligand-based technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor. nih.govmdpi.com A pharmacophore model for analogs of this compound could be developed based on a set of known active compounds. researchgate.net This model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. biointerfaceresearch.commdpi.com

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases in a process known as virtual screening. nih.govmdpi.comresearchgate.net This allows for the rapid identification of diverse molecules that are likely to be active at the target of interest, which can then be acquired or synthesized for biological evaluation.

Computational Strategies for Lead Optimization and Compound Design

Following the identification of a lead compound, computational strategies play a crucial role in optimizing its properties to enhance its therapeutic potential.

Rational Design of Novel Derivatives with Enhanced Potency and Selectivity

Rational drug design, often guided by structure-based approaches, aims to make specific, targeted modifications to a lead compound to improve its affinity for the target (potency) and reduce its binding to off-target molecules (selectivity). researchgate.netnih.gov If the three-dimensional structure of the biological target is known, molecular docking simulations can be performed to predict the binding mode of this compound and its analogs within the active site. nih.gov

These docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. mdpi.com This information can then be used to rationally design novel derivatives with modifications that are expected to strengthen these interactions or form new ones, thereby enhancing potency. nih.govnih.govnih.gov For example, adding a hydroxyl group could introduce a new hydrogen bond, or modifying an aromatic substituent could improve hydrophobic interactions. Similarly, by understanding the differences in the active sites of the target and off-target proteins, modifications can be made to exploit these differences and improve selectivity. researchgate.net

In Silico Screening for Optimized Pharmacological Profiles

In the quest for novel therapeutics, in silico screening has emerged as a powerful tool for identifying and optimizing lead compounds. For analogs of this compound, computational methods are employed to predict their pharmacological profiles, thereby prioritizing the synthesis of candidates with the highest potential. A primary technique in this domain is the Quantitative Structure-Activity Relationship (QSAR) analysis, which seeks to correlate the structural or property descriptors of compounds with their biological activities. mdpi.comnih.gov

QSAR models can be developed in two or three dimensions (2D-QSAR and 3D-QSAR). 2D-QSAR studies on piperidine-based derivatives have been utilized to design potential inhibitors for targets involved in conditions like Alzheimer's disease. nih.gov These models generate mathematical equations that reveal how the activity of selected derivatives is affected by various physicochemical properties. nih.gov

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a deeper understanding of the structure-activity relationship. mdpi.com These approaches evaluate the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a series of aligned molecules. mdpi.commdpi.com For instance, in studies of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share structural motifs with piperidine analogs, 3D-QSAR models have demonstrated good predictive ability. mdpi.com Such analyses revealed that electrostatic and steric fields, as well as hydrophobic interactions, played crucial roles in the binding affinity of these ligands to their target receptors. mdpi.com By analyzing the contour maps generated by these models, researchers can identify specific regions around the molecule where modifications are likely to enhance or diminish biological activity, thus guiding the rational design of new, more potent analogs. mdpi.comresearchgate.net

The table below summarizes key findings from representative QSAR studies on structurally related compounds, illustrating how specific molecular properties influence biological activity.

| QSAR Technique | Compound Class | Key Findings | Reference |

| 2D-QSAR | Piperidine-based 2H-chromen-2-one derivatives | Activity is significantly affected by specific physicochemical descriptors, guiding inhibitor design. | nih.gov |

| 3D-QSAR (CoMSIA) | Indole-alkylamine β3 adrenergic agonists | Steric properties and hydrogen-bond donor/acceptor fields are major contributors to biological activity. | mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | 2-phenylcyclopropylmethylamine (PCPMA) derivatives | Steric, electrostatic, and hydrophobic fields are critical for binding affinity, with electrostatic and hydrophobic interactions being particularly important. | mdpi.com |

Computational Approaches to Modulating Target Engagement

Beyond screening, computational chemistry provides powerful methods to understand and modulate the specific interactions between a ligand and its biological target at an atomic level. For analogs of this compound, molecular docking and molecular dynamics (MD) simulations are principal techniques used to elucidate and refine target engagement. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov This technique has been extensively applied to piperidine and (2-methoxyphenyl)piperazine analogs targeting various receptors, including dopamine and sigma receptors. nih.govnih.gov For example, docking studies of novel 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines at the dopamine D2 receptor (D2 DAR) proposed two possible binding orientations. nih.gov The more stable pose was characterized by a crucial salt bridge formed between the piperidine moiety of the ligand and the Asp114 residue of the D2 DAR. nih.gov Similarly, investigations into piperidine-based ligands for the sigma-1 receptor (S1R) used docking to decipher the binding mode. nih.govnih.gov These studies identified key interactions, including a bidentate salt bridge between the piperidine nitrogen and the carboxylate groups of residues Glu172 and Asp126, as well as a stabilizing π–cation interaction with the Phe107 residue. nih.gov

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.govnih.gov MD simulations provide a dynamic view of the interactions, allowing researchers to confirm the stability of key binding contacts and observe conformational changes in both the ligand and the protein. nih.govnih.gov For promising ligands, MD simulations can reveal the crucial amino acid residues that maintain the interaction, offering a more complete picture of target engagement and providing a solid foundation for further structure-based optimization. nih.govnih.gov

The following table details findings from docking and molecular dynamics studies on analogs, highlighting the key interactions that modulate target engagement.

| Compound Class | Target Receptor | Computational Method | Key Interacting Residues | Type of Interaction | Reference |

| 1-(2-methoxyphenyl)piperazine (B120316) derivatives | Dopamine D2 (D2 DAR) | Docking, Molecular Dynamics | Asp114 | Salt Bridge | nih.gov |

| Piperidine/Piperazine (B1678402) derivatives | Sigma-1 (S1R) | Docking, Molecular Dynamics | Glu172, Asp126 | Bidentate Salt Bridge | nih.gov |

| Piperidine/Piperazine derivatives | Sigma-1 (S1R) | Docking, Molecular Dynamics | Phe107 | π–cation | nih.gov |

Future Research Directions and Emerging Paradigms for 1 2 Methoxyphenyl Piperidin 3 Amine Research

Exploration of Undiscovered Pharmacological Targets

While arylpiperidine derivatives are known to interact with various receptors, particularly in the central nervous system, the complete pharmacological profile of 1-(2-Methoxyphenyl)piperidin-3-amine remains to be fully elucidated. mdpi.comnih.govncats.io Future research will critically involve moving beyond known targets to identify novel binding partners and mechanisms of action. A key direction will be the use of unbiased screening approaches to uncover previously unknown biological activities.

Methodologies such as chemical proteomics, affinity-based target identification, and broad-panel phenotypic screening are essential in this endeavor. For instance, immobilizing the compound on a solid support to "fish" for binding proteins from cell lysates can identify direct molecular interactions. Subsequent proteomic analysis can reveal a spectrum of potential targets that would otherwise be missed by hypothesis-driven research. Furthermore, screening the compound across diverse cell-based assays that measure various physiological endpoints can uncover unexpected therapeutic possibilities.

| Exploratory Method | Objective | Potential Target Classes |

| Chemical Proteomics | Identify direct protein binding partners from cell or tissue lysates. | GPCRs, Ion Channels, Kinases, Enzymes |

| Phenotypic Screening | Uncover functional effects in disease-relevant cellular models. | Pathways involved in inflammation, oncology, metabolic disorders |

| In Silico Target Prediction | Use computational models to predict likely targets based on structure. | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors, mGluR2 nih.govnih.gov |

| Competitive Binding Assays | Screen against a broad panel of known receptors and enzymes. | Orphan receptors, secondary targets |

This systematic exploration could reposition this compound or its derivatives for new therapeutic applications, expanding its utility beyond its initial scope.

Development of Innovative Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives is a well-established field, but traditional methods can be limited by factors such as scalability, cost, and the ability to generate specific stereoisomers. google.comnih.gov Future research will focus on developing more efficient, sustainable, and stereoselective synthetic routes.

Innovations in biocatalysis, for example, offer a green alternative to conventional chemical synthesis. The use of enzymes like transaminases can facilitate the asymmetric synthesis of chiral 3-aminopiperidines, providing high optical purity and milder reaction conditions, which is crucial as different enantiomers can have distinct pharmacological activities and safety profiles. scispace.comgoogle.com Multi-enzyme cascades, where several enzymatic steps are combined in a one-pot reaction, can further streamline the synthesis process, making it more efficient and sustainable. rsc.orgresearchgate.net

Another promising area is the application of flow chemistry. Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. nih.gov

| Synthetic Method | Key Advantages | Relevance to this compound |

| Biocatalytic Asymmetric Amination | High enantioselectivity, mild conditions, environmentally friendly. scispace.comgoogle.com | Enables production of specific stereoisomers to study structure-activity relationships. |

| Multi-Enzyme Cascades | One-pot synthesis, reduced waste, improved efficiency. rsc.orgresearchgate.net | Streamlines the manufacturing process for the compound and its analogs. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Facilitates large-scale production for advanced preclinical and clinical studies. |

| Iridium-Catalyzed Hydrogen Transfer | Stereoselective synthesis of substituted piperidines. nih.gov | Offers alternative, efficient routes to complex, substituted analogs. |

By embracing these modern synthetic strategies, researchers can more readily access a diverse library of analogs of this compound for extensive biological evaluation.

Integration of Multi-Omics Data for Comprehensive Biological Insight

To build a holistic understanding of the biological effects of this compound, future research must move beyond single-endpoint assays and embrace a systems biology approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the cellular and physiological changes induced by the compound. pharmalex.comnih.gov

This approach can reveal the compound's mechanism of action, identify biomarkers for its efficacy, and uncover potential off-target effects that might not be apparent from traditional pharmacological studies. nih.govfrontiersin.org For example, transcriptomic analysis (RNA-seq) can show how the compound alters gene expression, while proteomics can identify changes in protein levels and post-translational modifications. Metabolomics can then reveal shifts in metabolic pathways, providing a complete picture of the compound's cellular impact. mdpi.com

| Omics Layer | Data Generated | Potential Insights |

| Genomics | DNA sequence variations | Identify genetic factors influencing drug response (pharmacogenomics). |

| Transcriptomics | Gene expression levels (mRNA) | Reveal pathways modulated by the compound. |

| Proteomics | Protein abundance and modifications | Uncover changes in protein networks and signaling cascades. |

| Metabolomics | Levels of small-molecule metabolites | Characterize the impact on cellular metabolism and identify biomarkers. |

Integrating these datasets using network-based analysis can provide unprecedented insights into how this compound interacts with complex biological systems, paving the way for more informed drug development and precision medicine applications. nih.gov

Application of Artificial Intelligence and Machine Learning in Chemical Compound Design and Discovery

ML models can be trained on existing chemical and biological data to predict the properties of virtual compounds, including their binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

| AI/ML Application | Description | Impact on Research |

| Predictive Modeling (QSAR) | Use ML to build models that predict biological activity from chemical structure. nih.gov | Rapidly screen virtual libraries to identify high-potential analogs. |

| De Novo Drug Design | Employ generative models to create novel molecular structures with optimized properties. nih.gov | Discover next-generation compounds beyond the existing chemical space. |

| ADMET Prediction | Train algorithms to predict pharmacokinetic and toxicity profiles. mdpi.com | Reduce late-stage failures by identifying problematic compounds early. |

| Structure-Based Design | Use AI to analyze protein-ligand interactions and guide molecular modifications. acs.org | Enhance binding affinity and selectivity for the target protein. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.